molecular formula C13H14N4O3 B5809478 N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea

N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea

Cat. No. B5809478
M. Wt: 274.28 g/mol
InChI Key: HEDNCCOIFUVCAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea is not fully understood. However, it has been suggested that it may inhibit the activity of protein kinases by binding to the ATP-binding site of these enzymes.
Biochemical and Physiological Effects
N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have anti-viral activity against certain viruses.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been shown to be effective in inhibiting the activity of protein kinases. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea. These include further studies on its anti-inflammatory, anti-cancer, and anti-viral properties. It may also be investigated for its potential use as a chemical probe to study protein kinases. Additionally, more research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea can be synthesized by reacting 1,3-benzodioxole-5-carboxylic acid with 1-methyl-1H-pyrazole-4-carboxylic acid and then treating the resulting compound with urea. The reaction is usually carried out in the presence of a catalyst such as triethylamine and a solvent such as dimethylformamide.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use as a chemical probe to study protein kinases.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(1-methylpyrazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-17-7-9(6-15-17)5-14-13(18)16-10-2-3-11-12(4-10)20-8-19-11/h2-4,6-7H,5,8H2,1H3,(H2,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDNCCOIFUVCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea

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